molecular formula C9H13NO3S B181424 2-Ethoxy-4-methylbenzenesulfonamide CAS No. 199590-76-6

2-Ethoxy-4-methylbenzenesulfonamide

Cat. No. B181424
M. Wt: 215.27 g/mol
InChI Key: KHPGWXDFJBBHPD-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as EBS or EMBS and has been studied for its potential use in various fields such as medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of 2-Ethoxy-4-methylbenzenesulfonamide involves its ability to inhibit the activity of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.

Biochemical And Physiological Effects

Studies have shown that 2-Ethoxy-4-methylbenzenesulfonamide can have various biochemical and physiological effects. These effects include inhibition of carbonic anhydrase activity, induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Ethoxy-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This allows researchers to study the effects of carbonic anhydrase inhibition on various physiological processes. However, one of the limitations of using EBS in lab experiments is its potential toxicity. Careful handling and dosing are required to ensure the safety of researchers and experimental subjects.

Future Directions

There are many potential future directions for research involving 2-Ethoxy-4-methylbenzenesulfonamide. Some of these directions include:
1. Further studies on the mechanism of action of EBS and its potential use as a drug target for the treatment of cancer and other diseases.
2. Development of new synthesis methods for EBS that are more efficient and cost-effective.
3. Investigation of the potential use of EBS in agriculture as a pesticide or herbicide.
4. Development of new materials based on EBS for use in electronics, energy storage, and other applications.
In conclusion, 2-Ethoxy-4-methylbenzenesulfonamide is a versatile compound that has been extensively studied for its potential use in various scientific research applications. Its unique properties make it a promising candidate for further research in fields such as medicine, agriculture, and materials science.

Synthesis Methods

The synthesis of 2-Ethoxy-4-methylbenzenesulfonamide involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with ammonia or an amine in the presence of a base. This reaction results in the formation of the desired product with high yield and purity.

Scientific Research Applications

2-Ethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential drug target for the treatment of cancer. Studies have shown that EBS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

CAS RN

199590-76-6

Product Name

2-Ethoxy-4-methylbenzenesulfonamide

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-ethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-13-8-6-7(2)4-5-9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)

InChI Key

KHPGWXDFJBBHPD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N

Canonical SMILES

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N

synonyms

Benzenesulfonamide, 2-ethoxy-4-methyl- (9CI)

Origin of Product

United States

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